molecular formula C10H19NO4 B6243070 (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid CAS No. 2408938-52-1

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid

Cat. No.: B6243070
CAS No.: 2408938-52-1
M. Wt: 217.3
InChI Key:
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Description

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid is a compound that features a tert-butoxy group, a methylamino group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method involves the use of di-tert-butyl pyrocarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group . The reaction conditions usually include room temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of both tert-butoxy and methylamino groups allows for versatile chemical modifications and applications in various research fields.

Properties

CAS No.

2408938-52-1

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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